molecular formula C19H21ClN2O3 B244402 N-(3-chloro-2-morpholin-4-ylphenyl)-2-methoxy-3-methylbenzamide

N-(3-chloro-2-morpholin-4-ylphenyl)-2-methoxy-3-methylbenzamide

Cat. No. B244402
M. Wt: 360.8 g/mol
InChI Key: YODBCRAAAKLLQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-morpholin-4-ylphenyl)-2-methoxy-3-methylbenzamide, also known as AG-1478, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It is widely used in scientific research to study the role of EGFR in cancer and other diseases.

Mechanism of Action

N-(3-chloro-2-morpholin-4-ylphenyl)-2-methoxy-3-methylbenzamide acts as a competitive inhibitor of the ATP-binding site of EGFR tyrosine kinase, preventing the phosphorylation of downstream signaling molecules and inhibiting cell proliferation and survival. It has been shown to be highly selective for EGFR and does not inhibit other tyrosine kinases.
Biochemical and Physiological Effects:
N-(3-chloro-2-morpholin-4-ylphenyl)-2-methoxy-3-methylbenzamide has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It has also been shown to inhibit angiogenesis and inflammation. In addition, N-(3-chloro-2-morpholin-4-ylphenyl)-2-methoxy-3-methylbenzamide has been used to study the role of EGFR in wound healing and skin aging.

Advantages and Limitations for Lab Experiments

N-(3-chloro-2-morpholin-4-ylphenyl)-2-methoxy-3-methylbenzamide is a highly selective and potent inhibitor of EGFR tyrosine kinase, making it a valuable tool for studying the role of EGFR in cancer and other diseases. However, it has some limitations, including its relatively short half-life and the need for high concentrations to achieve complete inhibition of EGFR activity.

Future Directions

There are many future directions for research on N-(3-chloro-2-morpholin-4-ylphenyl)-2-methoxy-3-methylbenzamide and EGFR. One area of interest is the development of more potent and selective inhibitors of EGFR tyrosine kinase. Another area of interest is the identification of biomarkers that can predict response to EGFR inhibitors in cancer patients. Finally, there is a need for further research on the role of EGFR in wound healing, angiogenesis, and inflammation, and the potential therapeutic applications of EGFR inhibitors in these areas.
Conclusion:
In conclusion, N-(3-chloro-2-morpholin-4-ylphenyl)-2-methoxy-3-methylbenzamide is a valuable tool for studying the role of EGFR in cancer and other diseases. Its selective inhibition of EGFR tyrosine kinase makes it a powerful inhibitor for laboratory experiments. While it has some limitations, there are many future directions for research on N-(3-chloro-2-morpholin-4-ylphenyl)-2-methoxy-3-methylbenzamide and EGFR, including the development of more potent inhibitors and the identification of biomarkers for predicting patient response.

Synthesis Methods

N-(3-chloro-2-morpholin-4-ylphenyl)-2-methoxy-3-methylbenzamide can be synthesized using a multi-step process involving the reaction of 2-chloro-3-methylbenzoic acid with morpholine, followed by the reaction with 3-chloro-4-fluoroaniline and then with 2-methoxyaniline. The final product is obtained by treating the intermediate with acetic anhydride and sodium acetate.

Scientific Research Applications

N-(3-chloro-2-morpholin-4-ylphenyl)-2-methoxy-3-methylbenzamide is widely used in scientific research to study the role of EGFR in cancer and other diseases. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(3-chloro-2-morpholin-4-ylphenyl)-2-methoxy-3-methylbenzamide has also been used to study the role of EGFR in wound healing, angiogenesis, and inflammation.

properties

Molecular Formula

C19H21ClN2O3

Molecular Weight

360.8 g/mol

IUPAC Name

N-(3-chloro-2-morpholin-4-ylphenyl)-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C19H21ClN2O3/c1-13-5-3-6-14(18(13)24-2)19(23)21-16-8-4-7-15(20)17(16)22-9-11-25-12-10-22/h3-8H,9-12H2,1-2H3,(H,21,23)

InChI Key

YODBCRAAAKLLQJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1OC)C(=O)NC2=C(C(=CC=C2)Cl)N3CCOCC3

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCOCC3)OC

Origin of Product

United States

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